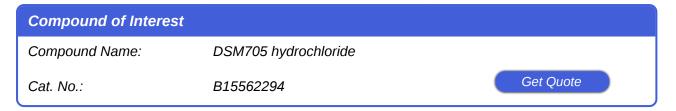




Application Notes and Protocols: Oral Bioavailability of DSM705 Hydrochloride in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM705 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Unlike humans, the parasite cannot salvage pyrimidines and is solely reliant on this pathway for DNA and RNA synthesis, making DHODH a validated and promising target for antimalarial drug development. **DSM705**hydrochloride is the salt form of the compound, often utilized for its improved solubility and stability.[2] Understanding the oral bioavailability and pharmacokinetic profile of **DSM705**hydrochloride in relevant animal models is crucial for its preclinical and clinical development. These application notes provide a summary of the available pharmacokinetic data, detailed experimental protocols for in vivo studies, and a visualization of the targeted metabolic pathway.

Data Presentation

The oral bioavailability of **DSM705 hydrochloride** has been characterized in Swiss outbred mice. The following table summarizes the key pharmacokinetic parameters following a single oral administration.



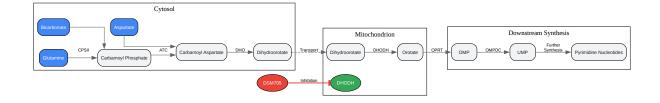
Table 1: Pharmacokinetic Parameters of DSM705 Following a Single Oral Administration in Swiss Outbred Mice

Dose (mg/kg)	Стах (µМ)	t1/2 (h)	Oral Bioavailability (F%)	Reference
2.6	2.6	3.4	74%	[1][2][3]
24	20	4.5	70%	[1][2][3]

Note: Data for the oral bioavailability of **DSM705 hydrochloride** in other common preclinical species such as rats and non-human primates is not readily available in the public domain. As a reference, another DHODH inhibitor, emvododstat, has shown oral bioavailability in mice, rats, dogs, and monkeys, with the time to reach maximum plasma concentration (Tmax) generally ranging from 2 to 5 hours across these species.[4][5]

Signaling Pathway

DSM705 targets the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum. The following diagram illustrates the key steps in this pathway and the point of inhibition by DSM705.



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Figure 1. De novo pyrimidine biosynthesis pathway in *Plasmodium falciparum* and inhibition by DSM705.

Experimental Protocols

The following protocols provide a general framework for conducting oral bioavailability studies of **DSM705 hydrochloride** in mice. These should be adapted and optimized based on specific experimental requirements and institutional guidelines.

Formulation of Dosing Solutions

- a. Oral Administration (Gavage)
- Vehicle: A common vehicle for oral administration of triazolopyrimidine-based compounds in mice is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in water.
- · Preparation:
 - Weigh the required amount of **DSM705 hydrochloride** based on the desired dose and number of animals.
 - Prepare the vehicle by first dissolving Tween 80 in water, followed by the gradual addition of HPMC with continuous stirring until a homogenous suspension is formed.
 - Levigate the DSM705 hydrochloride powder with a small amount of the vehicle to form a
 paste.
 - Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration.
 - Continuously stir the suspension during dosing to ensure homogeneity.
- b. Intravenous Administration (Bolus)
- Vehicle: A suitable vehicle for intravenous administration is a clear, aqueous solution. A
 formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been
 suggested for similar compounds.

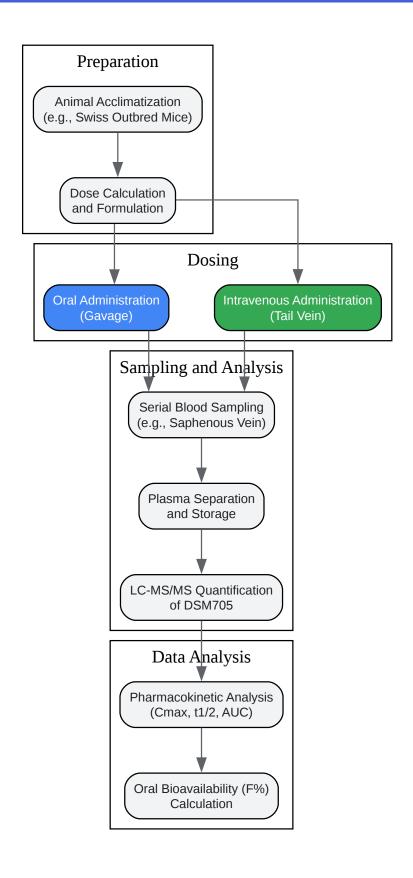


- Preparation:
 - Dissolve the required amount of DSM705 hydrochloride in DMSO.
 - Add PEG300 and Tween 80 and mix thoroughly.
 - Add saline to the final volume and mix until a clear solution is obtained.
 - \circ Filter the solution through a 0.22 μm sterile filter before administration.

Animal Dosing

The following diagram outlines the general workflow for an oral bioavailability study.





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Figure 2. General experimental workflow for an oral bioavailability study.



a. Oral Gavage in Mice

- Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the tip
 of the nose to the last rib). Gently insert the needle into the esophagus. Do not force the
 needle.
- Dose Administration: Slowly administer the calculated volume of the DSM705 hydrochloride suspension.
- Post-Dosing Observation: Observe the animal for a short period after dosing to ensure there
 are no adverse effects.
- b. Intravenous Injection in Mice (Tail Vein)
- Animal Warming: Warm the mouse under a heat lamp or on a warming pad for a few minutes to dilate the tail veins.
- Restraint: Place the mouse in a suitable restraint device.
- Vein Visualization: Identify one of the lateral tail veins.
- Injection: Using a sterile insulin syringe with a 27-30 gauge needle, insert the needle into the vein at a shallow angle. Slowly inject the calculated volume of the DSM705 hydrochloride solution.
- Post-Injection Care: Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

Blood Sample Collection

- Method: Serial blood samples can be collected from the saphenous vein. This method allows for the collection of multiple samples from the same animal, reducing variability.
- Procedure:



- Anesthetize the mouse lightly if necessary.
- Shave the area around the saphenous vein.
- Apply a small amount of petroleum jelly to the area to help the blood to bead.
- Puncture the vein with a sterile lancet or needle.
- Collect the blood into a heparinized capillary tube or a tube containing an anticoagulant (e.g., EDTA).
- Apply pressure to the puncture site to stop the bleeding.
- Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Plasma Processing and Storage

- Centrifugation: Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
- Aliquoting: Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes.
- Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method

- Technique: The concentration of DSM705 in plasma samples is typically determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
- Sample Preparation: Plasma samples usually require a protein precipitation step (e.g., with acetonitrile) followed by centrifugation before injection into the LC-MS/MS system.

Conclusion



These application notes provide a foundational guide for researchers investigating the oral bioavailability of **DSM705 hydrochloride** in animal models. The provided data in mice demonstrates good oral absorption. The detailed protocols offer a starting point for designing and executing robust pharmacokinetic studies. Further investigation into the oral pharmacokinetics of **DSM705 hydrochloride** in other species is warranted to build a more comprehensive preclinical data package to support its development as a novel antimalarial agent.

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